2-Benzenesulfonylamino-butyric acid
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Overview
Description
2-Benzenesulfonylamino-butyric acid: is an organic compound with the molecular formula C10H13NO4S and a molecular weight of 243.28 g/mol . This compound is characterized by the presence of a benzenesulfonyl group attached to an amino-butyric acid backbone. It is primarily used in research settings, particularly in the fields of proteomics and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzenesulfonylamino-butyric acid typically involves the reaction of benzenesulfonyl chloride with an appropriate amino acid derivative under controlled conditions. The general synthetic route can be summarized as follows:
Starting Materials: Benzenesulfonyl chloride and an amino acid derivative (such as butyric acid).
Reaction Conditions: The reaction is usually carried out in the presence of a base (such as sodium hydroxide) to facilitate the nucleophilic substitution reaction.
Procedure: The benzenesulfonyl chloride is added dropwise to a solution of the amino acid derivative in an appropriate solvent (such as dichloromethane) under stirring. The reaction mixture is then heated to a specific temperature (usually around 50-60°C) for several hours to ensure complete reaction.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective starting materials, and employing efficient purification techniques to ensure product purity .
Chemical Reactions Analysis
Types of Reactions
2-Benzenesulfonylamino-butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonylamino-butyric acid derivatives.
Scientific Research Applications
2-Benzenesulfonylamino-butyric acid has several applications in scientific research:
Proteomics: It is used as a reagent in the study of protein structures and functions.
Drug Synthesis: The compound serves as an intermediate in the synthesis of various pharmaceuticals.
Catalysis: It is employed in catalytic reactions to facilitate the formation of specific chemical bonds.
Material Science: The compound is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-Benzenesulfonylamino-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonylamino-acetic acid
- Benzenesulfonylamino-propionic acid
- Benzenesulfonylamino-valeric acid
Uniqueness
2-Benzenesulfonylamino-butyric acid is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets compared to other similar compounds. Its longer carbon chain compared to benzenesulfonylamino-acetic acid and benzenesulfonylamino-propionic acid provides different steric and electronic properties, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
2-(benzenesulfonamido)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-2-9(10(12)13)11-16(14,15)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDGPWMINFIDFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501282323 |
Source
|
Record name | 2-[(Phenylsulfonyl)amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501282323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51786-16-4 |
Source
|
Record name | 2-[(Phenylsulfonyl)amino]butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51786-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(Phenylsulfonyl)amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501282323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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